4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[(3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5S/c1-2-20-14(19)12-8-4-3-5-9(8)21-13(12)15-10(16)6-7-11(17)18/h2-7H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOYOJOVFAWJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids. This reaction is often carried out under the influence of acetic anhydride, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its anti-inflammatory and analgesic properties . Research indicates that derivatives of 4-oxobutanoic acids exhibit significant biological activity, making them valuable in developing new therapeutic agents. For instance, studies have shown that similar compounds can modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid. These compounds demonstrate effectiveness against various bacterial strains, indicating their potential as antibiotic agents . The structural features of the compound may enhance its ability to penetrate bacterial membranes.
Materials Science
The luminescent properties of derivatives of this compound have attracted attention in the field of materials science. Research has shown that modifications to the cyclopentathiophene structure can lead to materials with enhanced photoluminescence, which can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Photonic Applications
The compound's ability to form stable luminescent molecular crystals positions it as a candidate for applications in photonics. Its structural characteristics allow for efficient light emission and potential use in sensors and display technologies .
Case Studies
Mechanism of Action
The mechanism of action of 4-((3-(Ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive effects are believed to be mediated through the modulation of pain receptors and neurotransmitter release . The exact molecular targets and pathways are still under investigation, but they likely involve complex interactions with cellular proteins and enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiophene Ring
Ethoxycarbonyl vs. Methoxycarbonyl
- 4-((3-(Methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid (): Molecular formula: C₁₃H₁₅NO₅S (MW: 297.33 g/mol). The methoxy group reduces steric bulk and lipophilicity compared to the ethoxy variant. This may enhance aqueous solubility but decrease membrane permeability. Predicted pKa: 4.67 (carboxylic acid), indicating moderate acidity .
Ethoxycarbonyl vs. Carbamoyl
- 4-[(3-Carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxobutanoic acid (): Molecular formula: C₁₂H₁₄N₂O₄S (MW: 282.32 g/mol). However, it reduces lipophilicity (lower logP) compared to the ethoxycarbonyl analog .
Ethoxycarbonyl vs. Cyano
- (E)-4-[(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-2-butenoic acid (): Molecular formula: C₁₂H₁₀N₂O₃S (MW: 262.28 g/mol). The cyano group (-CN) introduces electron-withdrawing effects, altering electronic distribution and reactivity. The conjugated double bond in the butenoic acid chain may influence conformational stability .
Core Ring System Modifications
Cyclopenta[b]thiophene vs. Tetrahydrobenzo[b]thiophene
- 4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobutanoic acid (): Molecular formula: C₁₅H₁₉NO₅S (MW: 325.38 g/mol). The additional methylene groups in the tetrahydro ring may improve metabolic stability .
Cyclopenta[b]thiophene vs. Dibenzothiophene
- 4-(8-Octyldibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid (): Molecular formula: C₂₄H₂₆O₃S (MW: 394.53 g/mol). The dibenzothiophene core extends conjugation, increasing UV absorbance and redox activity. The octyl chain enhances lipophilicity, making it suitable for lipid-rich environments .
Biological Activity
Introduction
The compound 4-((3-(ethoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino)-4-oxobutanoic acid, also known by its CAS number 314282-21-8, is a thiophene derivative that has gained attention for its potential biological activities, particularly in the field of cancer research. This article aims to summarize the biological activity of this compound, focusing on its antiproliferative properties and mechanisms of action based on diverse research findings.
Chemical Properties
The molecular formula of the compound is with a molar mass of 311.35 g/mol. It features a cyclopenta[b]thiophene structure that is significant for its biological activity. The compound's structure can be represented as follows:
Biological Activity
Antiproliferative Activity
Recent studies have highlighted the antiproliferative activity of thiophene derivatives, including compounds similar to this compound. In particular, it has been demonstrated that such compounds can inhibit cell proliferation in various cancer cell lines.
Case Studies
-
In Vitro Studies :
- A study evaluated the antiproliferative effects of thiophene derivatives on A549 non-small cell lung cancer cells. The results indicated that certain derivatives exhibited submicromolar growth inhibition (GI50 values) against these cells, suggesting significant anticancer potential .
- Another study reported that a related compound showed GI50 values ranging from 0.22 to 0.88 μM across several cancer cell lines, including breast and prostate cancers. These findings indicate a broad-spectrum anticancer activity .
-
Mechanistic Insights :
- Mechanistic studies revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cells. Specifically, they were found to activate caspases (caspase 3, 8, and 9), which are crucial for the apoptotic process .
- The ability to inhibit tubulin polymerization was also noted as a potential mechanism for the observed antiproliferative effects, as it disrupts the mitotic spindle formation necessary for cell division .
Summary of Biological Activity Findings
| Cell Line | GI50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | <0.5 | Induces apoptosis |
| OVACAR-4 | 2.01 | Inhibits tubulin |
| MDA-MB-231 | 0.22 | Cell cycle arrest |
| PC-3 | 0.613 | Apoptosis activation |
Additional Activities
Beyond antiproliferative effects, some studies have suggested that thiophene derivatives may possess anti-inflammatory and analgesic properties. These activities could further enhance their therapeutic potential in treating various conditions beyond cancer .
The compound this compound exhibits promising biological activities, particularly in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Continued research into this compound and its derivatives could lead to the development of novel anticancer therapies.
References
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, typically starting with cyclopenta[b]thiophene derivatives. Key steps include:
- Acylation/amination : Reacting 3-ethoxycarbonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-amine with activated 4-oxobutanoic acid derivatives (e.g., succinic anhydride or ethyl oxalyl chloride) under controlled conditions .
- Coupling conditions : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., DMF or dichloromethane) to facilitate amide bond formation .
- Optimization factors : Temperature (0–25°C), solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) are critical for yield and purity. Monitor intermediates via TLC or HPLC .
Q. What analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : Use - and -NMR to confirm the presence of the ethoxycarbonyl group (δ ~1.3 ppm for CH, δ ~4.3 ppm for CH) and the α,β-unsaturated ketone (δ ~170–175 ppm for carbonyl carbons) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for CHNOS: ~361.35) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve polar byproducts .
Q. What safety precautions are necessary during laboratory handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks per SDS guidelines) .
- Ventilation : Use fume hoods due to potential respiratory toxicity from volatile solvents (e.g., DMF) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced Research Questions
Q. How can computational modeling predict biological activity, and what validation methods are recommended?
- Structure-activity relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Focus on the thiophene ring and 4-oxobutanoic acid moiety for hydrogen bonding and hydrophobic interactions .
- Validation : Compare predicted binding affinities with experimental IC values from enzyme inhibition assays (e.g., fluorescence-based kinase assays) .
- ADMET prediction : Tools like SwissADME can estimate solubility (LogP ~2.5) and cytochrome P450 metabolism to prioritize in vitro testing .
Q. What strategies resolve contradictions in reported biological activity data?
- Dose-response standardization : Use a unified protocol (e.g., 0.1–100 µM concentrations in triplicate) across assays to minimize variability .
- Orthogonal assays : Validate antimicrobial activity via both broth microdilution (MIC) and agar diffusion methods to confirm potency discrepancies .
- Meta-analysis : Pool data from multiple studies (e.g., cytotoxicity in cancer cell lines) and apply statistical models (ANOVA, Tukey’s test) to identify outliers .
Q. How can solubility and stability be optimized for in vivo studies?
- Salt formation : React the carboxylic acid group with sodium or lysine to improve aqueous solubility (>10 mg/mL at pH 7.4) .
- Prodrug design : Esterify the 4-oxobutanoic acid moiety (e.g., ethyl ester) to enhance bioavailability, with enzymatic hydrolysis in vivo .
- Stability testing : Use accelerated degradation studies (40°C/75% RH for 4 weeks) and UPLC-MS to identify degradation products (e.g., hydrolysis of the ethoxycarbonyl group) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
